3-(Amino(cyclopropyl)methyl)aniline
CAS No.:
Cat. No.: VC13565711
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2 |
|---|---|
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 3-[amino(cyclopropyl)methyl]aniline |
| Standard InChI | InChI=1S/C10H14N2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,11-12H2 |
| Standard InChI Key | FPQAZCNCWNRDOC-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2=CC(=CC=C2)N)N |
| Canonical SMILES | C1CC1C(C2=CC(=CC=C2)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(Amino(cyclopropyl)methyl)aniline features a benzene ring substituted at the 3-position with an aminomethyl group bearing a cyclopropane moiety. The IUPAC name, 3-[amino(cyclopropyl)methyl]aniline, reflects this arrangement. The cyclopropane ring introduces significant steric constraints, influencing the compound’s reactivity and interactions with biological targets. The SMILES notation and InChIKey FPQAZCNCWNRDOC-UHFFFAOYSA-N provide unambiguous identifiers for its structure .
Physical and Thermodynamic Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.23 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| LogP | 0.52 | |
| Vapor Pressure |
The low LogP value suggests moderate hydrophilicity, while the negligible vapor pressure indicates limited volatility at ambient conditions .
Synthesis and Manufacturing
Reductive Amination of Nitroso Intermediates
A transition metal-free method involves reacting nitrosoarenes with methylboronic acid in the presence of triethylphosphite. This approach avoids overmethylation and achieves yields exceeding 80% for N-arylcyclopropylamines . For example, cyclopropylboronic acid reacts with nitrosobenzene derivatives to form the target compound via intermediate imine formation.
Bitopic Ligand Assembly
In dopamine receptor ligand synthesis, 3-(Amino(cyclopropyl)methyl)aniline serves as a primary pharmacophore (PP). Researchers have coupled it with secondary pharmacophores (SPs) like indole or 7-azaindole using trans-cyclopropylmethyl linkers. A representative pathway involves:
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Oxidation of 2-(aminomethyl)-trans-cyclopropylmethanol to an aldehyde.
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Reductive amination with NaBH(OAc) to form the final ligand .
Purification and Characterization
Chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic methods (NMR, HRMS) are employed for purification. The compound’s -NMR spectrum displays distinct signals for the cyclopropane protons (δ 0.5–1.2 ppm) and aromatic amines (δ 6.5–7.2 ppm) .
Pharmacological Applications
Dopamine Receptor Modulation
3-(Amino(cyclopropyl)methyl)aniline derivatives exhibit selective binding to dopamine D receptors (DR) over D receptors (DR). For instance, bitopic ligands incorporating this moiety show DR affinity () and selectivity ratios (D/D) of 7.5–9.1 . The cyclopropane ring enhances conformational rigidity, optimizing interactions with the receptor’s extracellular loops.
Structure-Activity Relationships (SAR)
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Linker Length: Elongating the alkyl chain between the PP and SP improves hydrophobic interactions, boosting affinity for both DR and DR .
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Substituent Effects: Electron-withdrawing groups on the aromatic ring (e.g., Br, CN) enhance metabolic stability but reduce solubility .
Industrial and Material Science Applications
Pharmaceutical Intermediates
The compound is a precursor to kinase inhibitors (e.g., BTK inhibitors) and antipsychotic agents. Its cyclopropane moiety mitigates oxidative metabolism, improving drug half-lives .
Polymer Chemistry
Incorporating 3-(Amino(cyclopropyl)methyl)aniline into polyamides or polyurethanes enhances thermal stability. The rigid cyclopropane structure reduces chain flexibility, increasing glass transition temperatures () by 20–30°C compared to analogous linear polymers.
Comparative Analysis with Related Compounds
The table below contrasts 3-(Amino(cyclopropyl)methyl)aniline with structurally similar amines:
| Compound | Molecular Formula | Key Features | Application |
|---|---|---|---|
| 3-Bromoaniline | Simple bromo-substitution; high reactivity | Dye synthesis | |
| Cyclopropylamine | Small ring strain; versatile alkylation agent | Agrochemistry | |
| 4-(Cyclopropylmethyl)aniline | Para-substitution; lower steric hindrance | Polymer crosslinkers |
The cyclopropane group in 3-(Amino(cyclopropyl)methyl)aniline confers unique steric and electronic properties absent in simpler analogues .
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